![molecular formula C24H29N5O4 B2599126 4-(1-(苯并呋喃并[3,2-d]嘧啶-4-基)哌啶-4-甲酰胺基)哌啶-1-甲酸乙酯 CAS No. 1115900-26-9](/img/structure/B2599126.png)
4-(1-(苯并呋喃并[3,2-d]嘧啶-4-基)哌啶-4-甲酰胺基)哌啶-1-甲酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(1-(benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamido)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C24H29N5O4 and its molecular weight is 451.527. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(1-(benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamido)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(1-(benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamido)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学合成与设计
复杂分子的合成通常涉及将各种化学基团进行策略性组合,以针对特定的生物活性。例如,一项关于新型结核分枝杆菌GyrB抑制剂的设计和合成研究涉及创建乙基-4-(4-((取代的苯甲基)氨基)哌啶-1-基)-2-(苯基/吡啶基)噻唑-5-羧酸酯。这一过程说明了如何应用分子杂交技术来开发具有潜在抗菌特性的化合物 (Jeankumar等人,2013年)。
生物学评估
对新合成的化合物进行生物活性评估是发现潜在治疗剂的关键步骤。例如,吡唑并嘧啶衍生物的合成和生物学评估证明了它们的抗癌和抗5-脂氧合酶活性,突出了评估新化合物的生物学效应的重要性 (Rahmouni等人,2016年)。
抗菌活性
新化合物的抗菌特性通常被探索以满足对新抗生素日益增长的需求。一项关于含苯并噻唑的4H-并咪并[2,1-b]苯并噻唑衍生物的研究展示了一种单罐、无溶剂微波辅助合成方法,然后筛选了针对结核分枝杆菌H37RV的抗菌、抗氧化和抗结核活性 (Bhoi等人,2016年)。
作用机制
Target of Action
The primary target of Ethyl 4-(1-(benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamido)piperidine-1-carboxylate is Protein kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Ethyl 4-(1-(benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamido)piperidine-1-carboxylate interacts with its target, PKB, by inhibiting its kinase activity . This inhibition is ATP-competitive, meaning the compound competes with ATP for binding to the kinase .
Biochemical Pathways
The compound’s action affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . PKB is a key downstream component in this pathway . When PKB is inhibited by Ethyl 4-(1-(benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamido)piperidine-1-carboxylate, it can no longer signal through phosphorylation of several enzyme or transcription factor substrates .
Pharmacokinetics
Similar compounds have been found to have low oral bioavailability due to rapid clearance and metabolism in vivo .
Result of Action
The molecular and cellular effects of Ethyl 4-(1-(benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamido)piperidine-1-carboxylate’s action include the modulation of biomarkers of signaling through PKB . This can lead to the inhibition of cell proliferation and survival .
生化分析
Biochemical Properties
Ethyl 4-(1-(benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamido)piperidine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. . PKB is a crucial enzyme in the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which regulates cell proliferation, survival, and metabolism. The interaction between Ethyl 4-(1-(benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamido)piperidine-1-carboxylate and PKB involves binding to the enzyme’s active site, thereby inhibiting its activity and downstream signaling .
Cellular Effects
The effects of Ethyl 4-(1-(benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamido)piperidine-1-carboxylate on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, the inhibition of PKB by this compound leads to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, it affects the expression of genes involved in cell cycle regulation and metabolic pathways, further impacting cellular function .
Molecular Mechanism
The molecular mechanism of action of Ethyl 4-(1-(benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamido)piperidine-1-carboxylate involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to the active site of PKB, preventing its phosphorylation and activation . As a result, the downstream signaling pathways regulated by PKB, such as the PI3K-Akt-mTOR pathway, are inhibited . This inhibition leads to decreased cell proliferation, increased apoptosis, and altered gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-(1-(benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamido)piperidine-1-carboxylate change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure may lead to degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated sustained inhibition of PKB and associated cellular effects .
Dosage Effects in Animal Models
The effects of Ethyl 4-(1-(benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamido)piperidine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits PKB activity without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions . Threshold effects have been observed, where a minimum concentration is required to achieve significant inhibition of PKB and associated cellular effects .
Metabolic Pathways
Ethyl 4-(1-(benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamido)piperidine-1-carboxylate is involved in specific metabolic pathways, interacting with enzymes and cofactors. The compound’s inhibition of PKB affects the PI3K-Akt-mTOR pathway, altering metabolic flux and metabolite levels . Additionally, it may interact with other enzymes involved in cellular metabolism, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of Ethyl 4-(1-(benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamido)piperidine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . The compound’s distribution is crucial for its efficacy, as it needs to reach the target cells and tissues to exert its inhibitory effects .
Subcellular Localization
The subcellular localization of Ethyl 4-(1-(benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamido)piperidine-1-carboxylate is essential for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it interacts with its target enzyme, PKB . Post-translational modifications and targeting signals may play a role in directing the compound to its site of action . The localization within the cell ensures that the compound effectively inhibits PKB and modulates downstream signaling pathways .
属性
IUPAC Name |
ethyl 4-[[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carbonyl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O4/c1-2-32-24(31)29-13-9-17(10-14-29)27-23(30)16-7-11-28(12-8-16)22-21-20(25-15-26-22)18-5-3-4-6-19(18)33-21/h3-6,15-17H,2,7-14H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQGOYSIRBOXST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
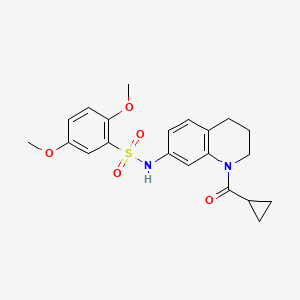
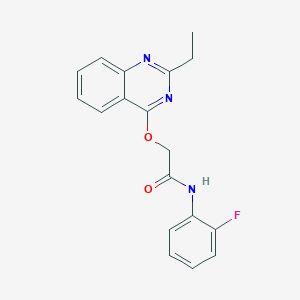


![Methyl 4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}-6-methoxyquinoline-2-carboxylate](/img/structure/B2599050.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2599051.png)

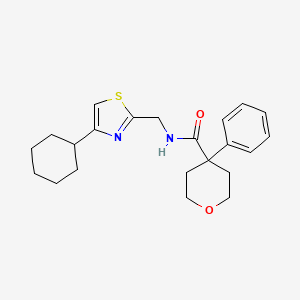
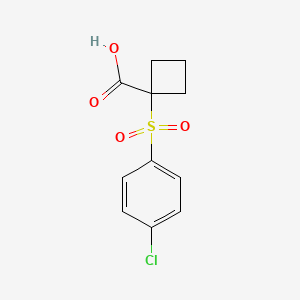
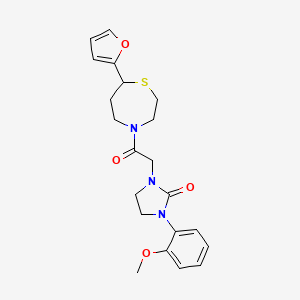
![N-(3-acetamidophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2599060.png)
![N-[(4-methoxyphenyl)methyl]-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/no-structure.png)
![Methyl 5-(((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2599063.png)

